2-Amino-N,3-dihydroxypropanamide
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Overview
Description
2-Amino-N,3-dihydroxypropanamide is a hydroxamic acid derivative with the molecular formula C3H8N2O3 and a molecular weight of 120.11 g/mol . . It has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Amino-N,3-dihydroxypropanamide typically involves the formal condensation of the carboxy group of serine with the amino group of hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Amino-N,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxamic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N,3-dihydroxypropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dihydroxypropanamide involves its role as an inhibitor of seryl-tRNA synthetase, an enzyme crucial for protein synthesis . By inhibiting this enzyme, the compound disrupts the formation of seryl-tRNA, thereby affecting protein synthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Amino-N,3-dihydroxypropanamide is similar to other hydroxamic acids, such as:
N-Hydroxyserinamide: Another hydroxamic acid derived from serine, with similar inhibitory properties.
2-Amino-3-hydroxypropanehydroxamic acid: A compound with a similar structure but different functional groups.
DL-Serine hydroxamate: A racemic mixture of serine hydroxamate with similar biological activities
Properties
CAS No. |
55779-32-3 |
---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
2-amino-N,3-dihydroxypropanamide |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |
InChI Key |
LELJBJGDDGUFRP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NO)N)O |
Origin of Product |
United States |
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